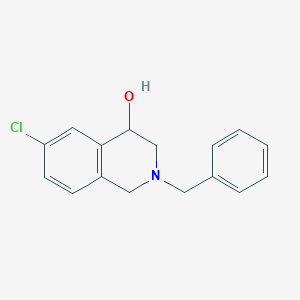
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is a chemical compound with the molecular formula C16H16ClNO and a molar mass of 273.7573 g/mol. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol typically involves the following steps:
Benzylamine and Chloroacetic Acid Reaction: The reaction between benzylamine and chloroacetic acid forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydroxide, to form the isoquinoline ring structure.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to form its saturated analogs.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in various chemical and biological applications.
Saturated Analogs: Reduction can produce saturated analogs, which may have different biological activities.
Substituted Derivatives: Substitution reactions can lead to the formation of a wide range of derivatives with diverse properties.
Scientific Research Applications
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is structurally similar to other isoquinoline derivatives, such as 2-phenyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol and 2-methyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Further research and development may uncover new uses and applications for this compound, expanding its impact on various scientific disciplines.
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C16H16ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8,16,19H,9-11H2 |
InChI Key |
PGCUIZMPAABURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















